Hemolytic Activity: Chrysophsin-1 vs. Proline-Substituted Analogs (G13,18P-Chr-1) — A >50‑Fold Selectivity Gap
Chrysophsin-1 is highly hemolytic, reaching 80% lysis of human erythrocytes at 1 µM [1]. In a direct head‑to‑head comparison, the double‑proline analog G13,18P-Chr-1 (Gly13→Pro, Gly18→Pro) remained practically non‑hemolytic up to the highest tested concentration of 50 µM [2]. This represents a >50‑fold improvement in hemolytic safety margin while retaining comparable antibacterial MICs against most tested strains [2].
| Evidence Dimension | Hemolytic activity (% lysis of human erythrocytes) |
|---|---|
| Target Compound Data | Chrysophsin-1: 80% hemolysis at 1 µM; 10% at 0.25 µM [1] |
| Comparator Or Baseline | G13,18P-Chr-1: <10% hemolysis at 50 µM (practically non‑hemolytic) [2] |
| Quantified Difference | >50‑fold reduction in hemolysis at matched concentrations; Chr-1 lyses >80% of cells at 1 µM vs. G13,18P-Chr-1 lyses <10% at 50 µM |
| Conditions | Human red blood cells (hRBCs); peptide concentrations 0.25–50 µM; incubation conditions as described [1][2] |
Why This Matters
Procurement of chrysophsin-1 over a non‑hemolytic analog is justified only when the experimental objective requires a membrane‑active peptide with a known, quantifiable hemolytic profile for cytotoxicity or membrane‑biophysics studies; the data also establish the baseline therapeutic index against which all chrysophsin-1 analogs must be benchmarked.
- [1] DRAMP02315 entry for Chrysophsin-1. Data Repository of Antimicrobial Peptides (DRAMP). Hemolytic Activity: 10% at 0.25 µM, 80% at 1 µM against human erythrocytes. Accessed via dramp.cpu-bioinfor.org. View Source
- [2] Tripathi AK, Kumari T, Harioudh MK, Yadav PK, Kathuria M, Shukla PK, Mitra K, Ghosh JK. Identification of GXXXXG motif in Chrysophsin-1 and its implication in the design of analogs with cell-selective antimicrobial and anti-endotoxin activities. Sci Rep. 2017;7:3384. doi:10.1038/s41598-017-03576-1 View Source
